4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate is a chemical compound with the molecular formula C3H8N4O5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
The synthesis of 4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with suitable carbonyl compounds, followed by sulfonation to introduce the sulphate group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted pyrazoles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate can be compared with other similar compounds such as:
4,5-Diamino-1,2-dihydropyrazol-3-one: This compound lacks the sulphate group, which may affect its solubility and reactivity.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulphate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97358-51-5 |
---|---|
Molekularformel |
C3H8N4O5S |
Molekulargewicht |
212.19 g/mol |
IUPAC-Name |
4,5-diamino-1,2-dihydropyrazol-3-one;sulfuric acid |
InChI |
InChI=1S/C3H6N4O.H2O4S/c4-1-2(5)6-7-3(1)8;1-5(2,3)4/h4H2,(H4,5,6,7,8);(H2,1,2,3,4) |
InChI-Schlüssel |
PQWHYMIYFPATGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NNC1=O)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.